molecular formula C20H24N2O5S B6078952 ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B6078952
M. Wt: 404.5 g/mol
InChI Key: WEVQQYDZRUUGLJ-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Functional Groups: The introduction of the carbamoyl, methyl, and benzamido groups can be achieved through various substitution reactions. For example, the carbamoyl group can be introduced using a carbamoylation reagent, while the benzamido group can be introduced through an amide coupling reaction.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers for electronic devices.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[[4-(2-methylpropoxy)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-26-20(25)15-12(4)16(17(21)23)28-19(15)22-18(24)13-6-8-14(9-7-13)27-10-11(2)3/h6-9,11H,5,10H2,1-4H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVQQYDZRUUGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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